[3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13465162
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N2O3 |
|---|---|
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 2-[3-[acetyl(cyclopropyl)amino]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C11H18N2O3/c1-8(14)13(9-2-3-9)10-4-5-12(6-10)7-11(15)16/h9-10H,2-7H2,1H3,(H,15,16) |
| Standard InChI Key | HWVACFJBWNHQBR-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C1CC1)C2CCN(C2)CC(=O)O |
| Canonical SMILES | CC(=O)N(C1CC1)C2CCN(C2)CC(=O)O |
Introduction
[3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a complex organic compound with a specific stereochemistry, often denoted as either the (S) or (R) enantiomer. The compound is characterized by its molecular structure, which includes a pyrrolidine ring, an acetyl group attached to a cyclopropyl amine, and an acetic acid moiety. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Stereochemistry
The compound exists in two main enantiomeric forms: (S)-3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid and (R)-3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid. The stereochemistry is crucial for its biological activity and chemical properties.
Synonyms
-
Synonyms: Include (S)-2-(3-(N-Cyclopropylacetamido)pyrrolidin-1-yl)acetic acid and DB-248729 for the (S) enantiomer .
Synthesis and Applications
The synthesis of such compounds typically involves multi-step reactions involving the formation of the pyrrolidine ring and the introduction of the acetyl-cyclopropyl-amino group. Applications may include pharmaceutical research, where the unique structural features could contribute to specific biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume